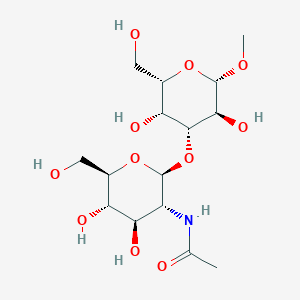

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is a complex carbohydrate derivative. It is a glycoside formed by the linkage of a methyl group to the 3-O position of a galactopyranoside, which is further linked to a glucopyranosyl unit that has been modified with an acetamido group. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its structural complexity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside typically involves multiple steps. One common approach is the glycosylation reaction, where a protected galactopyranoside donor is reacted with a glucopyranosyl acceptor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as silver triflate or boron trifluoride etherate. The reaction is usually carried out at low temperatures to control the stereochemistry of the glycosidic bond formation.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of the glycosidic bond. This method is advantageous due to its high specificity and mild reaction conditions. Alternatively, chemical synthesis methods can be scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like periodic acid or sodium periodate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Reagents such as thionyl chloride or tosyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Glycosyltransferase Substrate Analog

Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside acts as a substrate analog for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various biomolecules. By studying its interactions with these enzymes, researchers can gain insights into their mechanisms and substrate specificity, which is crucial for developing new drugs targeting glycosylation pathways.

Inhibition of Glycosylation

This compound has been utilized to inhibit glycosylation processes in various studies. For example, it has been shown to compete with natural substrates for binding to glycosyltransferases, thereby blocking the transfer of sugars to specific proteins. Such inhibition is valuable for understanding the functional consequences of glycosylation in biological systems, including its role in bacterial adhesion and pathogenesis .

Therapeutic Potential

Virucidal Effects

Research indicates that methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside exhibits potent virucidal effects. This property makes it a candidate for further investigation in antiviral drug development, particularly against viruses that exploit glycan-mediated interactions for entry into host cells .

Modulation of Immune Responses

The compound's structural similarity to naturally occurring oligosaccharides allows it to interact with specific lectins and receptors involved in immune responses. Studies suggest that it may modulate inflammatory responses, presenting opportunities for therapeutic applications targeting glycan-mediated interactions .

Several case studies have highlighted the applications of methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside:

- Cancer Research : A study utilized this compound as a substrate analog to investigate a glycosyltransferase involved in the biosynthesis of a carbohydrate antigen linked to cancer cell development. The findings provided insights into how glycosylation affects cancer progression.

- Bacterial Pathogenesis : Another research group employed this compound to inhibit the glycosylation of proteins involved in bacterial adhesion, shedding light on the role of glycosylation in bacterial infections and potential therapeutic interventions.

Wirkmechanismus

The mechanism by which Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The glycosidic linkage can also be recognized by glycosidases, leading to its hydrolysis and subsequent biological effects. The pathways involved often include glycosylation and deglycosylation processes, which are crucial in cellular signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-D-galactopyranose: This compound is similar in structure but has an additional acetamido group.

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside: This compound differs in the configuration of the glycosidic linkage.

Uniqueness

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of the acetamido group, which imparts distinct biological properties. Its structural features make it a valuable tool in studying glycosylation and its effects on biological systems.

Biologische Aktivität

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside (CAS Number: 93253-17-9) is a complex carbohydrate derivative with significant biological implications. This compound is a glycoside, characterized by the linkage of a methyl group to the 3-O position of a galactopyranoside, which is further connected to a glucopyranosyl unit modified with an acetamido group. Its structural complexity renders it of interest in biochemistry and medicinal chemistry, particularly regarding its biological activities.

The primary biological activity of this compound involves its interaction with specific enzymes and biochemical pathways:

- Target Enzyme : The main target is N-acetyl-β-D-glucosaminidase (EC 3.2.1.52) , an enzyme involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids.

- Mode of Action : It acts as a substrate for this enzyme, influencing glycosylation processes which are critical for various cellular functions.

- Biochemical Pathways : The compound plays a role in the O-GlcNAcylation pathway , which is essential for modulating protein functions through the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues on proteins.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial effects of this compound. It has shown virucidal activity against various pathogens, suggesting its possible application in therapeutic formulations aimed at combating infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby providing a mechanism for reducing inflammation in various biological contexts .

Research Applications

This compound serves multiple roles in scientific research:

- Chemical Synthesis : It is utilized as a building block for synthesizing more complex carbohydrates and glycosides.

- Biological Studies : The compound acts as a substrate in studies focused on glycosylation processes and enzyme activities.

- Therapeutic Investigations : Its potential therapeutic applications are being explored, particularly in the fields of antimicrobial and anti-inflammatory treatments .

Case Studies

Several case studies have documented the compound's biological activities:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Inflammatory Response Modulation : In vitro experiments showed that the compound could downregulate TNF-alpha production in macrophages, suggesting its utility in managing inflammatory conditions .

The synthesis of this compound typically involves several steps including glycosylation reactions using protected galactopyranoside donors and glucopyranosyl acceptors. Common reaction conditions involve solvents like dichloromethane or acetonitrile and catalysts such as silver triflate or boron trifluoride etherate .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7+,8-,9-,10-,11-,12+,13-,14+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJPBCYUZSGJII-BLQWJJLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@@H](O[C@@H]([C@H]2O)OC)CO)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.